5-(pyridin-4-yl)pentan-2-ol
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Overview
Description
5-(Pyridin-4-yl)pentan-2-ol is an organic compound with the molecular formula C10H15NO It consists of a pyridine ring substituted at the 4-position with a pentan-2-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-4-yl)pentan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with 1-pentanol in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.
Another method involves the Grignard reaction, where 4-bromopyridine is reacted with a Grignard reagent derived from 1-pentanol. This reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of 4-pyridinecarboxaldehyde with pentanol in the presence of a palladium catalyst is one such method. This process allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to piperidine using hydrogenation in the presence of a metal catalyst like palladium on carbon.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: 5-(Pyridin-4-yl)pentan-2-one or 5-(Pyridin-4-yl)pentanoic acid.
Reduction: 5-(Piperidin-4-yl)pentan-2-ol.
Substitution: 5-(Pyridin-4-yl)pentan-2-chloride or 5-(Pyridin-4-yl)pentan-2-bromide.
Scientific Research Applications
5-(Pyridin-4-yl)pentan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.
Industry: It is used in the production of specialty chemicals and as a building block for various functional materials.
Mechanism of Action
The mechanism of action of 5-(pyridin-4-yl)pentan-2-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)butan-2-ol: Similar structure but with a shorter aliphatic chain.
5-(Pyridin-3-yl)pentan-2-ol: Similar structure but with the pyridine ring substituted at the 3-position.
5-(Pyridin-2-yl)pentan-2-ol: Similar structure but with the pyridine ring substituted at the 2-position.
Uniqueness
5-(Pyridin-4-yl)pentan-2-ol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the pyridine ring and the length of the aliphatic chain can significantly affect the compound’s physicochemical properties and its suitability for various applications.
Properties
CAS No. |
117866-66-7 |
---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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